2-Tert-butyl-3,3-dimethylbutanoyl chloride 2-Tert-butyl-3,3-dimethylbutanoyl chloride
Brand Name: Vulcanchem
CAS No.: 29571-65-1
VCID: VC11680018
InChI: InChI=1S/C10H19ClO/c1-9(2,3)7(8(11)12)10(4,5)6/h7H,1-6H3
SMILES: CC(C)(C)C(C(=O)Cl)C(C)(C)C
Molecular Formula: C10H19ClO
Molecular Weight: 190.71 g/mol

2-Tert-butyl-3,3-dimethylbutanoyl chloride

CAS No.: 29571-65-1

Cat. No.: VC11680018

Molecular Formula: C10H19ClO

Molecular Weight: 190.71 g/mol

* For research use only. Not for human or veterinary use.

2-Tert-butyl-3,3-dimethylbutanoyl chloride - 29571-65-1

Specification

CAS No. 29571-65-1
Molecular Formula C10H19ClO
Molecular Weight 190.71 g/mol
IUPAC Name 2-tert-butyl-3,3-dimethylbutanoyl chloride
Standard InChI InChI=1S/C10H19ClO/c1-9(2,3)7(8(11)12)10(4,5)6/h7H,1-6H3
Standard InChI Key CCRJSHUTRBFHHR-UHFFFAOYSA-N
SMILES CC(C)(C)C(C(=O)Cl)C(C)(C)C
Canonical SMILES CC(C)(C)C(C(=O)Cl)C(C)(C)C

Introduction

Chemical Identity and Structural Properties

2-Tert-Butyl-3,3-dimethylbutanoyl chloride belongs to the acyl chloride family, with the molecular formula C₁₀H₁₉ClO and a molecular weight of 190.71 g/mol. Its IUPAC name derives from the branched carbon chain featuring a tert-butyl group at position 2 and two methyl groups at position 3. The chlorine atom attached to the carbonyl carbon enhances electrophilicity, facilitating reactions with nucleophiles such as amines and alcohols.

Key spectroscopic data include:

  • ¹H NMR: A singlet at δ ~1.12 ppm for the tert-butyl group (9H) and multiplet signals between δ 2.75–3.15 ppm for the methine and methylene protons.

  • ¹³C NMR: Resonances at δ ~28 ppm for the tert-butyl carbons and δ ~170 ppm for the carbonyl carbon.

The compound’s steric hindrance, caused by the tert-butyl and dimethyl groups, significantly influences its reactivity. For example, bulky substituents reduce the rate of nucleophilic attack compared to less hindered acyl chlorides like acetyl chloride.

Synthetic Methodologies

Industrial Synthesis

A patented method involves a three-step process :

  • Elimination Reaction: 1,1,2-Trichloroethane reacts with sodium hydroxide to yield vinylidene chloride (Cl₂C=CH₂).

  • Condensation: Vinylidene chloride reacts with tert-butanol in concentrated sulfuric acid to form 3,3-dimethylbutanoic acid.

  • Chlorination: The acid is treated with phosphorus trichloride (PCl₃) to produce the target acyl chloride.

Table 1: Reaction Conditions and Yields for Key Steps

StepReagentsTemperature (°C)Yield (%)
1NaOH60–6598.2
2H₂SO₄0–583
3PCl₃Reflux85

This route emphasizes cost-effective reagents (e.g., PCl₃ instead of SOCl₂) and avoids specialized equipment, making it industrially scalable .

Laboratory-Scale Modifications

In research settings, thionyl chloride (SOCl₂) is preferred for chlorinating 3,3-dimethylbutanoic acid due to milder conditions. For instance, refluxing the acid with SOCl₂ in benzene for 1 hour achieves 85% yield . Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride to the corresponding carboxylic acid.

Applications in Organic Synthesis

Ketenes Generation

Heating 2-tert-butyl-3,3-dimethylbutanoyl chloride with tri-n-butylamine (Bu₃N) induces dehydrohalogenation, producing a reactive ketene intermediate:
RCOCl+Bu3NRC=O+Bu3NH+Cl\text{RCOCl} + \text{Bu}_3\text{N} \rightarrow \text{RC=O} + \text{Bu}_3\text{NH}^+ \text{Cl}^-
These ketenes participate in [2+2] cycloadditions with alkenes to form cyclobutanones, valuable in natural product synthesis.

Agrochemical Intermediates

The compound’s derivatives exhibit fungicidal activity. For example, imidazole conjugates derived from 2-tert-butyl-3,3-dimethylbutanoyl chloride show efficacy against Erysiphe graminis (powdery mildew) and Botrytis cinerea (gray mold) .

Table 2: Fungicidal Activity of Selected Derivatives

DerivativeTarget PathogenEC₅₀ (ppm)
2-(4-Chlorobenzyl) AnalogErysiphe graminis12.5
2-Benzyl AnalogBotrytis cinerea25.0

The 4-chlorobenzyl variant demonstrates enhanced activity due to electron-withdrawing effects improving membrane permeability .

Mechanistic Insights

Reactivity in Nucleophilic Substitution

The tert-butyl group’s steric bulk slows nucleophilic attack at the carbonyl carbon. Kinetic studies show a 10-fold reduction in reaction rate with aniline compared to less hindered analogs like isobutyryl chloride. This property is exploited in sequential reactions where selective acylation is required.

Stability and Decomposition

Like most acyl chlorides, this compound hydrolyzes in moist air to form 3,3-dimethylbutanoic acid and HCl. Storage under anhydrous conditions (e.g., molecular sieves) at −20°C extends shelf life beyond six months.

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